(R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate
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Overview
Description
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazolidinone ring, a benzyl group, and a dimethylbenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the esterification with 2,4-dimethylbenzoic acid. Common reagents used in these reactions include benzyl bromide, oxazolidinone, and dimethylbenzoic acid, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and cellular processes.
Medicine
In medicine, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and benzyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl benzoate: Similar structure but lacks the dimethyl groups on the benzoate moiety.
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 4-methylbenzoate: Similar structure with only one methyl group on the benzoate moiety.
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 3,5-dimethylbenzoate: Similar structure with methyl groups in different positions on the benzoate moiety.
Uniqueness
The uniqueness of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazolidinone ring, benzyl group, and dimethylbenzoate moiety allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2097334-18-2 |
---|---|
Molecular Formula |
C28H27NO5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C28H27NO5/c1-19-8-13-25(20(2)14-19)27(31)33-17-23-11-9-22(10-12-23)16-26(30)29-24(18-34-28(29)32)15-21-6-4-3-5-7-21/h3-14,24H,15-18H2,1-2H3/t24-/m1/s1 |
InChI Key |
WNSAABHLDXNBNJ-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3[C@@H](COC3=O)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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